4-hydroxy-N-(3-methylpyridin-2-yl)-8-(trifluoromethyl)quinoline-3-carboxamide
Description
4-Hydroxy-N-(3-methylpyridin-2-yl)-8-(trifluoromethyl)quinoline-3-carboxamide is a quinoline derivative featuring a trifluoromethyl group at position 8, a hydroxyl group at position 4, and a carboxamide linker substituted with a 3-methylpyridin-2-yl moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the hydroxyl and carboxamide groups contribute to solubility and target binding affinity.
Properties
IUPAC Name |
N-(3-methylpyridin-2-yl)-4-oxo-8-(trifluoromethyl)-1H-quinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3O2/c1-9-4-3-7-21-15(9)23-16(25)11-8-22-13-10(14(11)24)5-2-6-12(13)17(18,19)20/h2-8H,1H3,(H,22,24)(H,21,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAZYYCFGYJMVGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C2=CNC3=C(C2=O)C=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analog: 4-Hydroxy-N-(Pyrimidin-2-yl)-8-(Trifluoromethyl)Quinoline-3-Carboxamide (CAS 114350-70-8)
This compound replaces the 3-methylpyridin-2-yl group with a pyrimidin-2-yl substituent. Key differences include:
- Molecular Formula : C₁₅H₉N₄O₂F₃ vs. C₁₆H₁₁N₃O₂F₃ (target compound).
- Heterocyclic Substitutent : Pyrimidine (two nitrogen atoms) vs. pyridine (one nitrogen atom). Pyrimidine’s additional nitrogen may enhance hydrogen bonding but reduce steric tolerance in binding pockets.
- Physicochemical Properties: The pyrimidine analog has a higher hydrogen bond acceptor count (N=4 vs.
Table 1: Structural and Property Comparison
| Property | Target Compound | Pyrimidin-2-yl Analog (CAS 114350-70-8) |
|---|---|---|
| Molecular Formula | C₁₆H₁₁N₃O₂F₃ | C₁₅H₉N₄O₂F₃ |
| Molecular Weight (g/mol) | 354.28 | 334.25 |
| Substituent at N-position | 3-Methylpyridin-2-yl | Pyrimidin-2-yl |
| Hydrogen Bond Acceptors | 5 | 6 |
Ethyl Ester Derivatives (CAS 23851-84-5 and 26893-12-9)
Ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate (CAS 23851-84-5) and its 6-substituted variant (CAS 26893-12-9) replace the carboxamide group with an ethyl ester. Key distinctions:
- Functional Group : Ester (lipophilic) vs. carboxamide (polar). Esters typically exhibit higher logP values, reducing water solubility but improving membrane permeability.
- Biological Activity : Carboxamides are more likely to engage in hydrogen bonding with targets, whereas esters may act as prodrugs, hydrolyzing to active acids in vivo .
High-Similarity Compounds (CAS 391-78-6 and 23432-40-8)
These compounds (similarity scores: 0.81) share the quinoline core but differ in substituents:
Research Findings and Implications
- Pyridine vs.
- Trifluoromethyl Positioning : The 8-trifluoromethyl group in the target compound and its analogs is critical for resistance to oxidative metabolism, a feature absent in CAS 391-78-6 .
- Carboxamide vs. Ester : The carboxamide moiety enhances target engagement in vitro, while esters may require metabolic activation for efficacy .
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